Hopeanolin
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Overview
Description
Hopeanolin is a natural product found in Hopea reticulata with data available.
Scientific Research Applications
Antifungal and Urease Inhibitory Activities
- Hopeanolin, isolated from the stem bark of Hopea exalata, demonstrated significant antifungal activity with MIC values ranging from 0.1-22.5 microg/mL. It also exhibited inhibitory effects against jack bean urease (Ge et al., 2006).
Antioxidant Properties
- In a study involving Shorea acuminata, this compound showed potent antioxidant properties. It was effective in protecting β-carotene bleaching by linoleic acid and in scavenging DPPH radicals, indicating its significant antioxidant potential (Muhammad et al., 2013).
Synthesis and Biological Evaluation
- The total synthesis of hopeanol and hopeahainol A, both derived from resveratrol and structurally related to this compound, was described. These compounds were evaluated for their biological activities, including acetylcholinesterase inhibition and cytotoxicity. This research contributes to understanding the bioactive properties of this compound-related compounds (Nicolaou et al., 2010).
Cytotoxic Potency
- Hopeanol, a compound related to this compound and derived from Hopea exalata, exhibited potent cytotoxicity against various human cancer cell lines. This suggests potential applications of this compound in cancer research (Ge et al., 2006).
Properties
Molecular Formula |
C42H28O10 |
---|---|
Molecular Weight |
692.7 g/mol |
IUPAC Name |
(2R,3R,10R,11S,18R,19R)-15,23-dihydroxy-3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),5,9(27),13,15,17(26),21,23-octaene-7,8-dione |
InChI |
InChI=1S/C42H28O10/c43-21-7-1-18(2-8-21)40-34-27-14-25(47)16-30-33(27)38(42(51-30)20-5-11-23(45)12-6-20)37-36-31(17-28(48)39(37)49)52-41(19-3-9-22(44)10-4-19)35(36)26-13-24(46)15-29(50-40)32(26)34/h1-17,34-35,38,40-47H/t34-,35-,38-,40+,41+,42-/m1/s1 |
InChI Key |
PEVCENMPFGEBKL-MGZRWOOSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H]3C4=C5[C@@H]([C@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8[C@H]([C@@H](OC8=CC(=O)C7=O)C9=CC=C(C=C9)O)C1=C3C(=CC(=C1)O)O2)O |
Canonical SMILES |
C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=O)C7=O)C9=CC=C(C=C9)O)C1=C3C(=CC(=C1)O)O2)O |
Synonyms |
hopeanolin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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